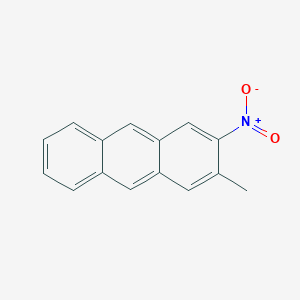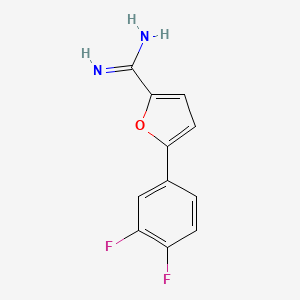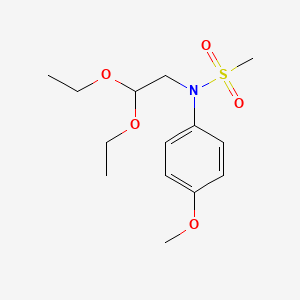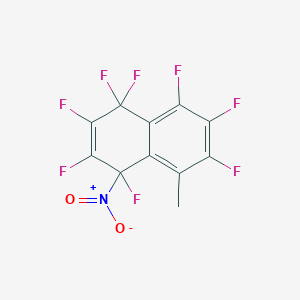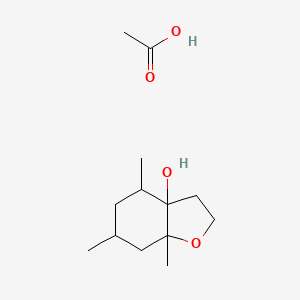![molecular formula C10H16 B14397510 Bicyclo[4.1.0]heptane, 3-cyclopropyl- CAS No. 89914-06-7](/img/structure/B14397510.png)
Bicyclo[4.1.0]heptane, 3-cyclopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[410]heptane, 3-cyclopropyl- is an organic compound that falls under the category of bicyclic alkanes It is a colorless liquid with a unique structure that includes a cyclopropyl group attached to a bicyclo[410]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane, 3-cyclopropyl- can be synthesized using the Simmons–Smith reaction. This involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene in diethyl ether . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of bicyclo[4.1.0]heptane, 3-cyclopropyl- may involve scaling up the Simmons–Smith reaction or other cycloisomerization methods using transition metal catalysts such as platinum (II) and gold (I) . These methods allow for the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]heptane, 3-cyclopropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include a variety of hydrocarbons and functionalized derivatives, such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]heptane, 3-cyclopropyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in various cycloaddition reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of bicyclo[4.1.0]heptane, 3-cyclopropyl- involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for various reactions. The double bond within the skeleton can initiate ring-opening via coordination to metal species, leading to a variety of transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A closely related compound with similar structural features but without the cyclopropyl group.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure and reactivity.
Cyclopropane Derivatives: Compounds that share the cyclopropyl group and exhibit similar reactivity patterns.
Uniqueness
Bicyclo[4.1.0]heptane, 3-cyclopropyl- is unique due to the presence of the cyclopropyl group, which imparts additional ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and for use as a building block in organic synthesis .
Propiedades
Número CAS |
89914-06-7 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
3-cyclopropylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16/c1-2-7(1)8-3-4-9-6-10(9)5-8/h7-10H,1-6H2 |
Clave InChI |
SDTZGGLOOGQXTC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CCC3CC3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


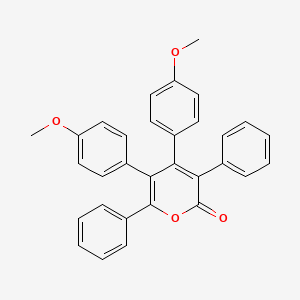

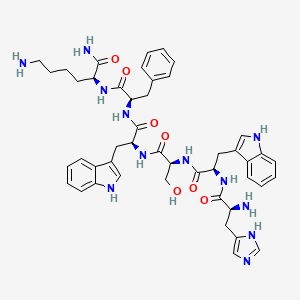

![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
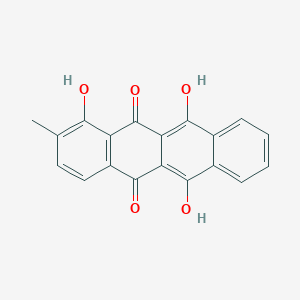
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
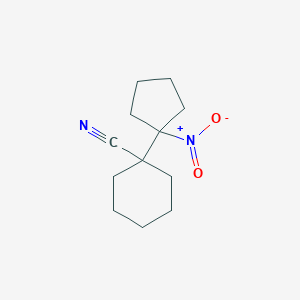
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
